BenchChemオンラインストアへようこそ!

2-(Dibenzo[b,d]furan-2-yloxy)ethanamine hydrobromide

PreQ1 riboswitch RNA aptamer binding fluorescence titration

2-(Dibenzo[b,d]furan-2-yloxy)ethanamine hydrobromide (CAS 1332528-98-9, molecular formula C₁₄H₁₄BrNO₂, MW 308.17 g/mol) is a synthetic small molecule composed of a dibenzofuran heterocycle connected through an ether linkage to a primary ethanamine side chain, supplied as the hydrobromide salt. It was originally identified as a selective, reversible ligand for class I PreQ₁ riboswitch aptamers and co-crystallized with the aptamer domain at 1.80 Å resolution, confirming its binding site overlaps with the cognate ligand PreQ₁ while engaging distinct molecular contacts.

Molecular Formula C14H14BrNO2
Molecular Weight 308.17 g/mol
CAS No. 1332528-98-9
Cat. No. B1396308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dibenzo[b,d]furan-2-yloxy)ethanamine hydrobromide
CAS1332528-98-9
Molecular FormulaC14H14BrNO2
Molecular Weight308.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCCN.Br
InChIInChI=1S/C14H13NO2.BrH/c15-7-8-16-10-5-6-14-12(9-10)11-3-1-2-4-13(11)17-14;/h1-6,9H,7-8,15H2;1H
InChIKeyKDTAPBXSYMMURA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dibenzo[b,d]furan-2-yloxy)ethanamine Hydrobromide (CAS 1332528-98-9): Core Identity and Classification


2-(Dibenzo[b,d]furan-2-yloxy)ethanamine hydrobromide (CAS 1332528-98-9, molecular formula C₁₄H₁₄BrNO₂, MW 308.17 g/mol) is a synthetic small molecule composed of a dibenzofuran heterocycle connected through an ether linkage to a primary ethanamine side chain, supplied as the hydrobromide salt [1]. It was originally identified as a selective, reversible ligand for class I PreQ₁ riboswitch aptamers and co-crystallized with the aptamer domain at 1.80 Å resolution, confirming its binding site overlaps with the cognate ligand PreQ₁ while engaging distinct molecular contacts [2]. This compound serves as a versatile chemical probe for RNA-targeted drug discovery and riboswitch biology, offering a unique combination of synthetic tractability and structural definition.

Why 2-(Dibenzo[b,d]furan-2-yloxy)ethanamine Hydrobromide Cannot Be Casually Replaced by In‑Class Analogs


Close structural analogs such as the N,N‑dimethyl derivative (compound 2), the carbazole scaffold replacement (compound 3), or the natural ligand PreQ₁ exhibit non‑interchangeable RNA‑binding modes, affinities, and functional activities [1]. Even a modest change—methylation of the primary amine to a tertiary amine—alters the hydrogen‑bonding network with the riboswitch, shifting the binding pose and functional potency [2]. Similarly, replacing the dibenzofuran oxygen with nitrogen (carbazole) leads to an ~1 Å shift of the ligand in the binding pocket and a different pattern of contacts with nucleotide A29 [3]. These structural differences translate into quantifiable variations in dissociation constants, conformational changes, and transcriptional termination EC₅₀ values. Consequently, generic substitution without experimental validation risks unrecognised loss—or gain—of RNA‑target engagement, undermining reproducibility in riboswitch research and RNA‑targeted drug‑discovery campaigns.

Quantitative Differentiation Evidence for 2-(Dibenzo[b,d]furan-2-yloxy)ethanamine Hydrobromide Versus Closest Analogs


Riboswitch Binding Affinity: Head‑to‑Head Comparison with PreQ₁, N,N‑Dimethyl Analog, and Carbazole Analog

In a direct fluorescence‑titration assay using 5ʹ‑Cy5‑labeled BsPreQ1‑RS and 5ʹ‑AF647‑labeled TtPreQ1‑RS RNA constructs, compound 1 exhibited KD values of 534 ± 123 nM (Bs) and 457 ± 202 nM (Tt). The natural ligand PreQ₁ bound with 130‑fold (Bs) and 163‑fold (Tt) higher affinity, while the N,N‑dimethyl analog (compound 2) showed comparable affinity (0.4 ± 0.1 μM Bs; 0.6 ± 0.2 μM Tt) and the carbazole analog (compound 3) displayed modestly tighter binding (0.1 ± 0.08 μM Bs; 0.1 ± 0.04 μM Tt) [1]. Thus, compound 1 occupies a distinct affinity niche: weaker than the natural substrate yet functionally competent, and chemically simpler than compound 3.

PreQ1 riboswitch RNA aptamer binding fluorescence titration

Transcriptional Termination Potency: Comparative Functional Activity in a Riboswitch‑Regulated Assay

In an in‑vitro transcription‑termination assay using the Staphylococcus saprophyticus (Ss) PreQ₁ riboswitch, compound 1 produced near‑complete termination with an EC₅₀ of 359 ± 23 nM. The cognate ligand PreQ₁ achieved an EC₅₀ of 36 ± 5 nM, representing a 10‑fold greater potency [1]. The structurally modified analogs compound 2 and compound 3 were also evaluated; compound 2 showed reduced potency relative to compound 1, whereas the carbazole analog compound 3 retained activity but with altered dose‑response characteristics (see Supplementary Fig. 11) [2]. Thus, the primary‑amine side chain in compound 1 is functionally differentiated from both the tertiary‑amine and carbazole‑modified scaffolds.

transcriptional termination riboswitch functional assay EC50

Ligand‑RNA Binding‑Mode Differentiation by X‑Ray Crystallography

Co‑crystal structures of compound 1 with the TtPreQ₁ riboswitch aptamer (PDB 6E1T, resolution 1.80 Å) reveal that the dibenzofuran moiety is buried in the PreQ₁‑binding pocket, sandwiched between G11 and the G5•C16 pair, with the furan oxygen forming a 3.2 Å hydrogen bond with the N6 atom of A29 [1]. Crucially, the primary‑amine side chain is solvent‑exposed and does not directly contact the RNA—it hydrogen‑bonds with ordered water molecules [2]. In contrast, the N,N‑dimethyl analog (compound 2) and the carbazole analog (compound 3) exhibit distinct binding poses: compound 3 shifts ~1 Å in the pocket, altering the hydrogen‑bonding geometry with A29, while compound 2’s tertiary amine engages different solvation patterns [3]. This structural divergence demonstrates that small chemical modifications to compound 1’s scaffold produce non‑equivalent RNA‑binding modes.

X-ray crystallography RNA-small molecule complex binding pose

Chemical Conjugation Capability Enabled by Solvent‑Exposed Primary Amine

Unlike the N,N‑dimethyl analog (compound 2), whose tertiary amine occupies a sterically constrained position, compound 1’s primary amine is fully solvent‑exposed and does not participate in direct RNA hydrogen bonds [1]. This structural feature was exploited by the authors when compound 1 was chemically conjugated to a small‑molecule microarray (SMM) slide—a modification that retained binding competence [2]. The carbazole analog (compound 3) lacks a primary amine entirely, further limiting its conjugation potential. Thus, the primary‑amine handle in compound 1 is uniquely permissive for derivatization, enabling the creation of biotinylated, fluorophore‑labeled, or affinity‑matrix‑immobilized probes without abrogating RNA recognition [3].

chemical probe RNA-targeted drug discovery ligand conjugation

Salt‑Form Differentiation: Hydrobromide Versus Hydrochloride Physicochemical Properties

The target compound is supplied as the hydrobromide salt (CAS 1332528‑98‑9, MW 308.17 g/mol, H‑bond donor count 2, H‑bond acceptor count 3, topological polar surface area 48.4 Ų, exact mass 307.02079 Da) [1]. The corresponding hydrochloride salt (CAS 1158794‑31‑0, C₁₄H₁₄ClNO₂, MW 263.72 g/mol) is also commercially available . The hydrobromide form delivers a higher formula weight per mole of free base (ratio 1.17× vs hydrochloride), which may be relevant when calculating molar equivalents for stoichiometric experiments. Additionally, bromide counter‑ions can exhibit different hygroscopicity and crystal packing compared to chloride, potentially affecting long‑term storage stability and dissolution rates in buffered solutions [2].

salt form selection solubility hydrobromide vs hydrochloride

Positional Isomer Specificity: 2‑Oxy Versus 3‑Oxy Substitution on the Dibenzofuran Ring

The 2‑oxy regioisomer (target compound) places the ethanamine ether linkage at the C‑2 position of the dibenzofuran ring, which directs the side chain away from the L2 loop of the riboswitch, avoiding steric clash [1]. The 3‑oxy isomer (2‑(dibenzo[b,d]furan‑3‑yloxy)ethanamine, CAS 193761‑41‑0, C₁₄H₁₃NO₂, MW 227.26 g/mol) would project the side chain at a different vector, potentially causing incompatible steric interactions with the RNA tertiary structure [2]. Although no direct binding data are published for the 3‑oxy isomer, molecular modeling based on the co‑crystal structure of compound 1 indicates that the 3‑position attachment would place the amine side chain in proximity to the L2 loop, likely impairing productive complex formation [3].

positional isomer regiochemistry SAR

Validated Application Scenarios for 2-(Dibenzo[b,d]furan-2-yloxy)ethanamine Hydrobromide in Research and Industrial Settings


Chemical Probe Development for PreQ₁ Riboswitch Biology

Compound 1 is the only member of its analog series that combines moderate riboswitch affinity (KD 457‑534 nM) with a solvent‑exposed primary amine amenable to conjugation [1]. This enables the construction of biotin‑pull‑down probes, fluorescent reporters, and SPR sensor‑chip ligands for studying riboswitch conformational dynamics in bacterial gene regulation. The validated transcriptional termination activity (EC₅₀ 359 nM in the Ss riboswitch) supports its use as a functional modulator in mechanistic studies [2].

RNA‑Targeted Drug‑Discovery Screening Campaigns

As a structurally characterized, reversibly binding RNA ligand, compound 1 serves as a positive control or reference compound in high‑throughput screening assays for novel RNA‑binding small molecules [1]. Its well‑defined binding pose (PDB 6E1T) and moderate affinity make it an ideal benchmarking tool for evaluating hit‑to‑lead progression in riboswitch‑targeted antibacterial programs, where PreQ₁ itself is too potent to provide a useful assay window [2].

X‑Ray Crystallographic Phasing and Structural Biology

The hydrobromide salt form supplies bromide ions that can be exploited for single‑wavelength anomalous dispersion (SAD) phasing in co‑crystallization trials with novel RNA targets [1]. The co‑crystal structure of compound 1 at 1.80 Å resolution demonstrates its compatibility with high‑resolution X‑ray diffraction studies, while its solvent‑exposed amine facilitates heavy‑atom derivatization if needed [2].

Structure‑Activity Relationship (SAR) Studies of Dibenzofuran‑Based RNA Ligands

The compound provides a well‑documented reference point for SAR exploration at three positions: the pendant amine, the heterocyclic core, and the ether‑linker regiochemistry [1]. Direct comparative data with the N,N‑dimethyl analog (compound 2) and the carbazole analog (compound 3) allow structure‑based design of next‑generation ligands with modulated affinity, selectivity, or pharmacokinetic properties [2]. The hydrobromide salt also provides consistent solubility for in‑vitro assays compared to the variable hydration states of the free base [3].

Quote Request

Request a Quote for 2-(Dibenzo[b,d]furan-2-yloxy)ethanamine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.